Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based compounds, like the one you mentioned, are a class of heterocyclic compounds that have been of interest due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, thiophene derivatives are typically synthesized via condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with various functional groups that can be introduced at different positions on the thiophene ring . These substitutions can significantly affect the properties of the resulting molecules .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can be methylated, brominated, or undergo other transformations .Scientific Research Applications
Heterocyclic Synthesis
One notable application of compounds related to Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is in the synthesis of various heterocyclic compounds. A study by Mohareb et al. (2004) explored the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters, which involved reactions with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Inhibition of Urokinase
A synthesis study by Bridges et al. (1993) discussed the creation of 4-substituted benzo[b]thiophene-2-carboxamidines, which were effective in selectively inhibiting urokinase-type plasminogen activator with significant potency. This showcases the compound's potential in biomedical applications (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).
Luminescent Supramolecular Assemblies
Osterod et al. (2001) reported the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which are structurally related to the query compound. These acids form complexes with an imidazoline base and exhibit strong photoluminescence, indicating their potential use in materials science (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).
Antiarrhythmic and Antianxiety Activities
A study conducted by Amr et al. (2010) synthesized novel thiophene derivatives and assessed their antiarrhythmic, serotonin antagonist, and antianxiety activities. Their findings suggest potential applications in pharmacology (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Adenosine A1 Receptor Allosteric Enhancers
Nikolakopoulos et al. (2006) studied 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. This research indicates the compound's role in enhancing receptor activity, which has implications in neuropharmacology (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Antimicrobial Evaluation
Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of thiophene-2-carboxamides, demonstrating the compound's relevance in antimicrobial research (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-22-18(21)15-13-5-3-4-6-14(13)24-17(15)19-16(20)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLOVUOLSOZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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